Chdets
Description
In chemical research, comparative studies of structurally or functionally analogous compounds are critical for evaluating properties such as efficacy, toxicity, and environmental impact. For example, emphasizes chemical similarity as a tool to identify Substances of Very High Concern (SVHCs), highlighting methodologies relevant to comparative assessments .
Properties
CAS No. |
88641-27-4 |
|---|---|
Molecular Formula |
C16H26N6O2S2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
N-[(E)-[(2E)-2-(morpholine-4-carbothioylhydrazinylidene)cyclohexylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C16H26N6O2S2/c25-15(21-5-9-23-10-6-21)19-17-13-3-1-2-4-14(13)18-20-16(26)22-7-11-24-12-8-22/h1-12H2,(H,19,25)(H,20,26)/b17-13+,18-14+ |
InChI Key |
LJONAKPOHQHSGL-JTFWXBGUSA-N |
SMILES |
C1CCC(=NNC(=S)N2CCOCC2)C(=NNC(=S)N3CCOCC3)C1 |
Isomeric SMILES |
C1C/C(=N/NC(=S)N2CCOCC2)/C(=N\NC(=S)N3CCOCC3)/CC1 |
Canonical SMILES |
C1CCC(=NNC(=S)N2CCOCC2)C(=NNC(=S)N3CCOCC3)C1 |
Synonyms |
1,2-cyclohexanedione bis(4-diethylenoxythiosemicarbazone) CHDETS |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
Comparative studies of chemical compounds typically follow standardized protocols, as outlined in and :
- Structural Similarity : Computational tools (e.g., SMILES-based algorithms) assess molecular overlap.
- Physicochemical Properties : Metrics like solubility, logP, and stability are measured (see for solvent compatibility guidance).
Comparative Data Table: Hypothetical "Chdets" vs. Analogues
Note: Data fields are placeholders; actual values require experimental validation.
Key Findings from Comparative Studies
Structural and Functional Divergence
- underscores that minor structural differences (e.g., substituent groups) can drastically alter toxicity profiles, necessitating detailed crystallographic or spectroscopic characterization ( , ) .
- highlights regulatory thresholds for similarity assessments, where ≥80% structural overlap may still require independent safety validation .
Challenges and Limitations
- Data Reproducibility : Variability in experimental conditions (e.g., solvent choices, ) can skew comparisons .
- Regulatory Ambiguities : reveals inconsistencies in defining "similarity" across jurisdictions, complicating global compliance .
- Analytical Sensitivity : Advanced techniques like NMR or X-ray crystallography ( ) are resource-intensive but critical for resolving subtle differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
